molecular formula C10H15BO3 B1398913 4-(Isopropoxymethyl)phenylboronic acid CAS No. 1334214-75-3

4-(Isopropoxymethyl)phenylboronic acid

Cat. No. B1398913
CAS RN: 1334214-75-3
M. Wt: 194.04 g/mol
InChI Key: BUUXPHQXSZSJEE-UHFFFAOYSA-N
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Description

“4-(Isopropoxymethyl)phenylboronic acid” is a derivative of phenylboronic acid . Phenylboronic acid, abbreviated as PhB(OH)2, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is commonly used in organic synthesis .


Synthesis Analysis

Phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular formula of “4-(Isopropoxymethyl)phenylboronic acid” is C10H16BNO4S . The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids, including phenylboronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They also play a crucial role in carbohydrate chemistry and glycobiology .


Physical And Chemical Properties Analysis

The density of “4-(Isopropoxymethyl)phenylboronic acid” is 1.3±0.1 g/cm3, and its boiling point is 428.3±55.0 °C at 760 mmHg . It is soluble in most polar organic solvents .

Safety And Hazards

Phenylboronic acid is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Boronic acid-based compounds have inspired the exploration of novel chemistries using boron to fuel emergent sciences . They are increasingly utilized in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases, which leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

properties

IUPAC Name

[4-(propan-2-yloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-8(2)14-7-9-3-5-10(6-4-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUXPHQXSZSJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Isopropoxymethyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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